5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole
Description
5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole is a complex organic compound featuring two tetrazole rings substituted with dichloro and nitrophenyl groups
Properties
IUPAC Name |
5-[dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N10O4/c16-15(17,13-18-20-22-24(13)9-1-5-11(6-2-9)26(28)29)14-19-21-23-25(14)10-3-7-12(8-4-10)27(30)31/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAMGOQIABFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)C(C3=NN=NN3C4=CC=C(C=C4)[N+](=O)[O-])(Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole typically involves the reaction of 4-nitrophenylhydrazine with dichloromethyl ketone, followed by cyclization with sodium azide under acidic conditions to form the tetrazole rings. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Polar solvents like ethanol or acetonitrile
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole involves its interaction with biological molecules. The nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their function. The tetrazole rings can also participate in hydrogen bonding and electrostatic interactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)-1H-tetrazole
- 5-(4-Nitrophenyl)-1H-tetrazole
- Dichloromethyl tetrazole derivatives
Uniqueness
5-[Dichloro-[1-(4-nitrophenyl)tetrazol-5-yl]methyl]-1-(4-nitrophenyl)tetrazole is unique due to its dual tetrazole rings and the presence of both dichloro and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
